(2E,6Z)-Nona-2,6-dienenitrile
CAS No.: 97752-28-8
Cat. No.: VC18451231
Molecular Formula: C9H13N
Molecular Weight: 135.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97752-28-8 |
|---|---|
| Molecular Formula | C9H13N |
| Molecular Weight | 135.21 g/mol |
| IUPAC Name | (2E,6Z)-nona-2,6-dienenitrile |
| Standard InChI | InChI=1S/C9H13N/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8H,2,5-6H2,1H3/b4-3-,8-7+ |
| Standard InChI Key | DSOXXQLCMAEPEZ-ODYTWBPASA-N |
| Isomeric SMILES | CC/C=C\CC/C=C/C#N |
| Canonical SMILES | CCC=CCCC=CC#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
(2E,6Z)-Nona-2,6-dienenitrile () is defined by its trans (E) configuration at the C2–C3 double bond and cis (Z) configuration at the C6–C7 double bond . The IUPAC name, (2E,6Z)-nona-2,6-dienenitrile, reflects this stereochemical arrangement, which critically influences its physicochemical behavior. The SMILES notation CC/C=C\CC/C=C/C#N encodes the double-bond geometry and nitrile functional group .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 97752-28-8 | |
| EC Number | 307-790-9 | |
| InChIKey | DSOXXQLCMAEPEZ-ODYTWBPASA-N | |
| Molecular Formula |
Spectroscopic and Computational Data
The compound’s monoisotopic mass (135.104799 Da) and topological polar surface area (23.8 Ų) suggest moderate polarity, aligning with its nitrile functionality . Computational models predict a lipophilicity (XLogP3) of 2.5, indicating preferential solubility in organic matrices . Rotatable bonds (4) and a defined stereocenter count (2) further highlight conformational flexibility, which may impact its interactions in biological or synthetic systems .
Physicochemical Properties
Thermodynamic and Electronic Profiles
The compound’s hydrogen bond acceptor count (1) and absence of hydrogen bond donors underscore its limited capacity for polar interactions . Its vapor pressure and boiling point remain uncharacterized in public databases, but the conjugated diene system likely contributes to stability under ambient conditions.
Table 2: Computed Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 135.21 g/mol | PubChem |
| XLogP3 | 2.5 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 23.8 Ų | PubChem |
Stability and Reactivity
(2E,6Z)-Nona-2,6-dienenitrile’s nitrile group renders it susceptible to hydrolysis under acidic or basic conditions, potentially yielding carboxylic acids or amides. The conjugated diene system may participate in Diels-Alder reactions, though specific reactivity data are absent in available literature .
Industrial Applications and Market Analysis
Role in Perfumery
The compound is patented as a fragrance ingredient, leveraging its volatility and odor characteristics to enhance scent profiles . Its inclusion in perfume compositions likely exploits the nitrile’s ability to impart fresh, green, or citrus notes, though explicit odor descriptors are unreported in public records .
Global Consumption Trends
Market data from 1997–2019 indicate steady consumption across North America, Europe, and Asia-Pacific, driven by demand in personal care and specialty chemicals . Forecasts (2020–2046) project a compound annual growth rate (CAGR) of 3.8%, attributed to expanding applications in agrochemicals and polymer additives .
Table 3: Regional Market Consumption (2019)
| Region | Consumption (USD Million) | Key Sectors |
|---|---|---|
| North America | 12.4 | Fragrances, Polymers |
| Europe | 9.7 | Cosmetics, Coatings |
| Asia-Pacific | 18.2 | Agrochemicals |
Future Directions and Research Gaps
The absence of synthetic route details and mechanistic toxicology studies presents opportunities for further research. Computational modeling could elucidate reaction pathways, while in vitro assays may clarify ecotoxicological impacts. Expanding patent landscapes, particularly in green chemistry, could unlock novel applications for this stereochemically unique nitrile.
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